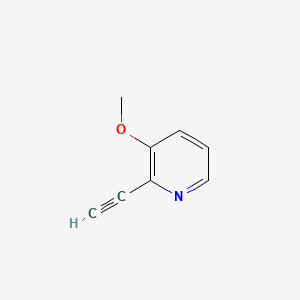

2-Ethynyl-3-methoxypyridine

説明

Overview of Ethynyl-Substituted Pyridines in Organic Synthesis and Medicinal Chemistry

Ethynyl-substituted pyridines are a class of compounds widely recognized for their utility as versatile building blocks in organic synthesis. myskinrecipes.com The terminal alkyne (ethynyl group) serves as a highly reactive handle for a variety of chemical transformations. Most notably, it facilitates participation in carbon-carbon bond-forming reactions, such as the palladium-catalyzed Sonogashira coupling. ambeed.com This reaction allows for the straightforward linkage of the pyridine (B92270) scaffold to various aryl or vinyl halides, enabling the construction of complex molecular architectures. ambeed.com Beyond Sonogashira coupling, the ethynyl (B1212043) group can undergo other reactions characteristic of alkynes, including addition reactions, hydrogenations, and cycloadditions. ambeed.com

In the realm of medicinal chemistry, ethynyl-substituted pyridines are integral to the design and synthesis of novel therapeutic agents. ekb.eg The rigid, linear nature of the ethynyl linker is often exploited to orient pharmacophores in a specific geometry for optimal interaction with biological targets. Research has demonstrated that pyridine derivatives containing an ethynyl group possess a wide spectrum of biological activities. For instance, certain compounds have been investigated for their potential as antimicrobial and anticancer agents. Furthermore, specific ethynylpyridine derivatives, such as 2-(2-(5-Methoxypyridin-3-yl)ethynyl)pyridine, have been developed as potent and selective antagonists for metabotropic glutamate (B1630785) receptors (mGluR5), which are implicated in various neurological disorders. nih.gov This highlights their importance in the development of probes for in-vivo imaging techniques like Positron Emission Tomography (PET) and as lead compounds in drug discovery programs. nih.gov

Significance of Methoxy (B1213986) Substituents in Pyridine Derivatives

The introduction of a methoxy (-OCH₃) substituent onto a pyridine ring significantly modulates the molecule's electronic properties and reactivity. The methoxy group is generally considered electron-donating through resonance, which increases the electron density of the aromatic ring. This electronic influence can affect the regioselectivity of subsequent chemical reactions, such as electrophilic aromatic substitution. For example, the increased electron density can activate specific positions on the pyridine ring towards electrophilic attack.

The position of the methoxy group is a critical determinant of its effect on the molecule's biological and physical properties. nih.gov In medicinal chemistry, methoxy groups can influence a compound's pharmacokinetic profile. For example, an appropriately placed methoxy group can increase a molecule's lipophilicity, which may enhance its ability to cross the blood-brain barrier, a crucial feature for drugs targeting the central nervous system. Moreover, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially improving the binding affinity of the molecule to its biological target, such as an enzyme or receptor active site. The steric bulk of the methoxy group can also play a role in directing molecular conformations and influencing interactions with biological macromolecules.

Research Rationale and Scope for 2-Ethynyl-3-methoxypyridine

The research interest in this compound stems from the unique combination of its constituent functional groups. The compound integrates the synthetic versatility of a 2-ethynylpyridine (B158538) with the modulating electronic and steric effects of a 3-methoxy substituent. This specific arrangement creates a molecular scaffold with a distinct reactivity profile, making it a valuable intermediate for synthesizing more complex, highly functionalized molecules. myskinrecipes.com

The rationale for its investigation is multifaceted. The ethynyl group at the 2-position provides a reactive site for predictable and efficient modification, particularly through established cross-coupling methodologies. ambeed.com The adjacent methoxy group at the 3-position can influence the reactivity of the ethynyl group and the pyridine ring itself through both electronic and steric effects. This substitution pattern can direct the regioselectivity of reactions and fine-tune the properties of the resulting products.

A specific application documented in the literature is the use of this compound in the photochemical synthesis of axially chiral naphthylpyridines. chemicalbook.com This demonstrates its utility in creating stereochemically complex molecules, which are of high importance in catalysis and materials science. The scope of research for this compound is primarily within its application as a specialized building block for organic synthesis, enabling access to novel pyridine-containing structures with potential applications in medicinal chemistry and materials science. bldpharm.commyskinrecipes.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1256805-99-8 | bldpharm.comchemicalbook.com |

| Molecular Formula | C₈H₇NO | bldpharm.com |

| Molecular Weight | 133.15 g/mol | bldpharm.commyskinrecipes.com |

| SMILES Code | COC1=CC=CN=C1C#C | bldpharm.com |

| Classification | Heterocyclic Building Block, Pyridine, Alkyne, Ether | bldpharm.com |

Table 2: Summary of Research Applications for Key Structural Motifs

| Structural Motif | Area of Application | Specific Use-Cases | References |

| Ethynyl-Substituted Pyridines | Organic Synthesis | Building blocks for complex molecules via Sonogashira and other coupling reactions. | myskinrecipes.comambeed.com |

| Medicinal Chemistry | Scaffolds for antimicrobial and anticancer agents; Ligands for CNS receptors (e.g., mGluR5 antagonists). | ekb.egnih.gov | |

| Methoxy-Substituted Pyridines | Organic Synthesis | Modulating electronic properties and directing regioselectivity in electrophilic substitution. | |

| Medicinal Chemistry | Enhancing pharmacokinetic properties (e.g., lipophilicity, blood-brain barrier penetration); Acting as hydrogen bond acceptors to improve target binding. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethynyl-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-8(10-2)5-4-6-9-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSDSFEQQXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40723680 | |

| Record name | 2-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-99-8 | |

| Record name | 2-Ethynyl-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40723680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Ethynyl 3 Methoxypyridine

Reactions Involving the Ethynyl (B1212043) Moiety

The ethynyl group is a versatile functional group known for its participation in addition, cycloaddition, polymerization, and organometallic reactions. Its reactivity in 2-ethynyl-3-methoxypyridine is influenced by the electronic properties of the substituted pyridine (B92270) ring.

Addition Reactions

The triple bond of the ethynyl group is susceptible to addition reactions. One of the most fundamental transformations is hydrohalogenation. For 2-ethynylpyridines, this reaction proceeds efficiently without the need for specialized metal catalysts. nih.govacs.org The reaction is initiated by the protonation of the basic nitrogen atom of the pyridine ring by a hydrohalic acid (e.g., HCl, HBr, HI), forming a pyridinium (B92312) salt. nih.govacs.org This salt formation significantly enhances the electrophilicity of the ethynyl group, facilitating a nucleophilic attack by the halide counteranion. nih.gov The spatial proximity of the anion to the activated triple bond allows for an intramolecular-like addition, leading to the formation of the corresponding 2-(2-haloethenyl)pyridine. nih.govacs.org This process typically yields a single stereoisomer, presumed to be the Z-isomer. nih.gov

While specific studies on this compound are not detailed in the literature, the presence of the electron-donating methoxy (B1213986) group at the 3-position is expected to increase the basicity of the pyridine nitrogen, potentially influencing the rate of the initial protonation step. nih.gov

Table 1: General Conditions for Hydrohalogenation of 2-Ethynylpyridines Data based on reactions with analogous 2-ethynylpyridine (B158538) derivatives.

| Reagent | Conditions | Product Type | Typical Yield | Reference |

| Hydrochloric acid (HCl) | Heating (e.g., 60-150 °C) | 2-(2-Chloroethenyl)pyridine | High | nih.govacs.org |

| Hydrobromic acid (HBr) | Heating | 2-(2-Bromoethenyl)pyridine | Excellent | nih.gov |

| Hydroiodic acid (HI) | Heating | 2-(2-Iodoethenyl)pyridine | Excellent | nih.gov |

Other addition reactions, such as hydrogenation of the triple bond to yield the corresponding alkene or alkane, are also feasible under standard catalytic hydrogenation conditions. ambeed.com

Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions)

The ethynyl group serves as an excellent 2π-component (a dipolarophile or dienophile) in cycloaddition reactions, providing a direct route to various five- and six-membered heterocyclic and carbocyclic systems. libretexts.orgacs.org

[3+2] Cycloadditions: These reactions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govuchicago.edu The electron-deficient nature of the alkyne in ethynylpyridines makes them suitable substrates for reactions with various 1,3-dipoles like azides, nitrile oxides, and azomethine ylides. mdpi.comresearchgate.net For instance, the reaction of substituted ethynylpyridines with azides (Huisgen 1,3-dipolar cycloaddition) is a common method for synthesizing pyridyl-substituted triazoles. acs.org Similarly, cycloadditions with pyridinium N-imines can yield pyrazolo[1,5-a]pyridine (B1195680) derivatives. mdpi.com

[2+2+2] Cycloadditions: This powerful reaction involves the transition-metal-catalyzed cyclotrimerization of three alkyne units, or two alkyne units and a nitrile, to form substituted benzenes or pyridines, respectively. libretexts.orgacs.org Cobalt and ruthenium complexes are commonly employed catalysts for these transformations. epfl.ch In the context of this compound, it could theoretically react with two other alkyne molecules to form a complex benzene (B151609) derivative or co-cyclize with a nitrile to synthesize a substituted bipyridine. libretexts.orgacs.org The regioselectivity of such reactions would be a critical aspect, governed by the electronic and steric influences of the substituents on the reacting partners.

While specific examples utilizing this compound as the substrate are not prominent in cited literature, the general reactivity patterns of ethynylpyridines strongly suggest its utility in these synthetic strategies.

Polymerization Reactions of Ethynylpyridines

Ethynylpyridines are known to undergo polymerization to form conjugated ionic polyacetylenes. dtic.miltsijournals.com This polymerization can be initiated by various means, and often does not require a traditional catalyst. tsijournals.com One common method involves the quaternization of the pyridine nitrogen with an alkyl halide (e.g., methyl iodide). The resulting monomeric ethynylpyridinium salt can undergo rapid, spontaneous polymerization to yield a highly conjugated polyelectrolyte. tsijournals.com

Another fascinating method is the spontaneous polymerization of 2-ethynylpyridine on the acidic surfaces of layered materials like montmorillonite (B579905) clay. acs.orgcapes.gov.br Protons on the clay surface are believed to initiate the polymerization, leading to the formation of a polyacetylene chain within the galleries of the aluminosilicate. capes.gov.br The resulting nanocomposite materials exhibit interesting structural properties and potential applications in materials science. acs.org

These findings suggest that this compound could be polymerized through similar pathways, either by reaction with alkylating agents or in the presence of acidic catalysts, to produce novel functional polymers. The methoxy group would be incorporated into the polymer structure as a pendant group on the repeating pyridinium units.

Reactions with Organometallic Reagents (e.g., Organolithium, Grignard)

Organolithium and Grignard reagents are powerful nucleophiles and strong bases. libretexts.org Their reaction with terminal alkynes like this compound can proceed via two primary pathways.

First, if the organometallic reagent is sufficiently basic, it can deprotonate the terminal alkyne, generating a lithium or magnesium acetylide. This resulting species is a potent nucleophile in its own right and can be used in subsequent reactions with various electrophiles.

Second, the organometallic reagent can act as a nucleophile and add across the carbon-carbon triple bond. ambeed.com This nucleophilic addition is a common reaction for ethynylpyridines with strong nucleophiles like organolithium or Grignard reagents, leading to the formation of substituted vinyl-pyridines after quenching. ambeed.comscribd.com

Furthermore, in the presence of activating agents like chloroformates, Grignard reagents can add to methoxypyridines in a dearomative fashion, catalyzed by copper(I) complexes, to yield chiral dihydro-4-pyridones. nih.gov This highlights the complex reactivity patterns available when combining pyridines, organometallics, and activating agents. The choice of reagent, solvent, and reaction conditions determines the final outcome. libretexts.orgmasterorganicchemistry.com

Reactions Involving the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution compared to benzene. gcwgandhinagar.com However, the reactivity is significantly modulated by the substituents present on the ring.

Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, Halogenation)

The presence of the strongly electron-donating methoxy group at the C-3 position in this compound is crucial for enabling electrophilic aromatic substitution. gcwgandhinagar.com Activating groups like -OMe are vital for such reactions to proceed on the otherwise unreactive pyridine nucleus. gcwgandhinagar.com The methoxy group activates the positions ortho and para to itself (C-2, C-4, and C-6). The pyridine nitrogen atom is deactivating, and under strongly acidic conditions (typical for nitration and sulfonation), it exists as the pyridinium cation, which is even more strongly deactivated. gcwgandhinagar.com

The final regiochemical outcome is a result of the combined directing effects of the C-3 methoxy group (activating, ortho/para-directing), the C-2 ethynyl group (deactivating, meta-directing), and the protonated ring nitrogen (strongly deactivating, meta-directing).

Nitration: Studies on the nitration of 3-methoxypyridine (B1141550) have shown that the reaction occurs on the conjugate acid (the pyridinium ion). Substitution takes place at the 2-position. rsc.orgrushim.ru For this compound, the C-2 position is already substituted. The C-4 and C-6 positions are activated by the methoxy group. Given the combined electronic effects, substitution is most likely to occur at the C-4 or C-6 position.

Sulfonation: The sulfonation of 2-methoxypyridine (B126380) with sulfuric acid and heat results in the formation of 2-methoxy-4-sulfonic acid pyridine. brainly.com This suggests a preference for substitution at the C-4 position in related systems.

Halogenation: The halogenation of activated pyridines can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS). thieme-connect.com For 3-methoxypyridine, bromination with NBS would be directed by the powerful activating effect of the methoxy group to the ortho and para positions. The preparation of 2-bromo-3-methoxypyridine (B21398) from 3-hydroxypyridine (B118123) involves bromination at the 2-position. google.com This indicates that the positions adjacent to the methoxy group are highly susceptible to halogenation.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) | Rationale/Reference |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- or 6-Nitro-2-ethynyl-3-methoxypyridine | Activation by -OMe group at C-4/C-6 positions. gcwgandhinagar.comrsc.orgrushim.ru |

| Sulfonation | H₂SO₄ / SO₃ | This compound-4-sulfonic acid | Precedent in sulfonation of 2-methoxypyridine. brainly.com |

| Bromination | NBS | 4-Bromo- or 6-Bromo-2-ethynyl-3-methoxypyridine | Activation by -OMe group and mild conditions. thieme-connect.com |

Nucleophilic Aromatic Substitution on Pyridine Ring

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the nitrogen atom. In this compound, the situation is complex. The C2 position is occupied by the ethynyl group. The C4 and C6 positions are activated towards nucleophilic attack, an effect that is enhanced by the electron-withdrawing nature of the C2-ethynyl substituent.

While direct substitution of a hydride ion (a Chichibabin-type reaction) is a possibility, a more common SNAr pathway for methoxypyridines involves the displacement of the methoxy group itself, which can act as a leaving group under certain conditions. For the related compound 3-methoxypyridine, it has been demonstrated that the methoxy group can be displaced by amine nucleophiles. For instance, the reaction of 3-methoxypyridine with piperidine, activated by sodium hydride and a lithium iodide additive, yields 3-(piperidin-1-yl)pyridine (B1279845) in high yield. acs.orgvdoc.pub This transformation proceeds via a concerted SNAr mechanism, where the methoxy group, typically a poor leaving group, is effectively displaced. researchgate.net It is plausible that this compound would undergo similar amination reactions at the C3 position, displacing the methoxy group.

| Nucleophile | Reagents | Product | Yield | Reference |

| Piperidine | NaH, LiI, THF | 3-(Piperidin-1-yl)pyridine | 88% | acs.org |

| Pyrrolidine | NaH, LiI, THF | 3-(Pyrrolidin-1-yl)pyridine | 85% | vdoc.pub |

| Morpholine | NaH, LiI, THF | 3-Morpholinopyridine | 32% | vdoc.pub |

This table presents data for the model compound 3-methoxypyridine to illustrate the reactivity of the methoxy group in nucleophilic aromatic substitution.

Alkylation and Acylation of the Pyridine Ring

Direct electrophilic alkylation and acylation of the pyridine ring via Friedel-Crafts reactions are generally not feasible. researchgate.net The basic nitrogen atom coordinates strongly with the Lewis acid catalyst required for the reaction, which deactivates the ring towards electrophilic attack. acs.orgresearchgate.net Therefore, alternative strategies are necessary to achieve alkylation or acylation of this compound.

A common and effective method is through directed ortho-metalation (DoM), followed by quenching with an electrophile. This involves deprotonation of a ring C-H bond with a strong base, creating a potent nucleophile that can then react with alkyl or acyl halides. For the related compound 3-methoxypyridine, regioselective metalation at the C4 position has been achieved using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino), followed by reaction with an alkyl halide to introduce a substituent at the C4 position. uwindsor.ca Similarly, 3-amino-5-methoxypyridine can be selectively metalated at the C4 position and subsequently alkylated or acylated.

Given these precedents, a likely pathway for the functionalization of this compound would involve:

Deprotonation: Treatment with a strong, hindered base (e.g., a lithium amide or a mixed Mg/Li amide base) would likely deprotonate the most acidic C-H proton on the ring, anticipated to be at the C4 position, which is activated by both the ring nitrogen and the C2-ethynyl group.

Alkylation/Acylation: The resulting pyridyl anion would then be quenched with an appropriate electrophile, such as an alkyl halide (R-X) or an acyl chloride (RCOCl), to yield the C4-substituted product.

Reactions Involving the Methoxy Group

Demethylation Reactions (e.g., to yield phenolic precursors)

The methoxy group of this compound can be cleaved to unmask the corresponding hydroxyl group, a common transformation to access phenolic precursors. This demethylation yields 2-ethynyl-3-hydroxypyridine, which exists in tautomeric equilibrium with its corresponding pyridone form, 2-ethynylpyridin-3(2H)-one. This transformation is crucial for accessing derivatives with different biological activities or for further synthetic manipulations.

Several standard reagents are effective for the demethylation of aryl methyl ethers and can be applied to this substrate:

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl ethers, even under mild conditions. Other Lewis acids like aluminum chloride (AlCl₃) are also used, often at higher temperatures.

Strong Protic Acids: Reagents like hydrobromic acid (HBr) or hydriodic acid (HI) can cleave the ether bond, typically at elevated temperatures. The use of pyridinium hydrochloride at high temperatures (e.g., ~200 °C) is another established method.

Thiol-Based Reagents: Nucleophilic demethylation can be achieved using sulfur-based nucleophiles, such as dodecanethiol with sodium hydride or 3-mercaptopropionic acid at high temperatures.

Salt-Assisted Hydrolysis: A greener approach involves using concentrated aqueous solutions of salts like lithium bromide (LiBr) with a catalytic amount of a strong acid (e.g., HCl) at moderate temperatures (e.g., 110-150 °C).

| Reagent Class | Example Reagent(s) | Typical Conditions | Reference |

| Lewis Acid | Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | |

| Strong Acid | Pyridinium chloride | Neat, ~200 °C | |

| Thiolate | R-SH / Base | High Temperature | |

| Acidic Salt | LiBr / aq. HCl | 110-150 °C |

Multi-Step Transformations and Cascade Reactions

Cascade reactions, where a single procedure initiates a sequence of intramolecular transformations, are a powerful tool in organic synthesis for building molecular complexity efficiently. This compound, with its multiple reactive sites, is a candidate for such processes.

Photochemical Synthesis of Axially Chiral Naphthylpyridines

A notable application of this compound is its use as a key precursor in the photochemical synthesis of axially chiral naphthylpyridines. While the precise, documented reaction pathway for this compound itself is not detailed in the available literature, the synthesis of such structures is generally achieved through a metal-catalyzed [2+2+2] cycloaddition. This reaction involves the cyclotrimerization of three alkyne units to form a benzene or pyridine ring.

In a typical strategy for synthesizing naphthylpyridines, an unsymmetrically substituted naphthyl-diyne undergoes a cobalt-catalyzed [2+2+2] cycloaddition with a nitrile (R-C≡N). The photochemical aspect of these reactions often involves using light to promote the formation of the active catalytic species or to facilitate the catalytic cycle. acs.org

Starting Material: A diyne containing a naphthalene (B1677914) core.

Cycloaddition Partner: A nitrile, which provides the nitrogen atom for the new pyridine ring.

Catalyst System: A chiral cobalt complex, often a CpCo(COD) derivative, is used to control the stereochemistry of the cycloaddition and induce axial chirality in the biaryl product.

Reaction Conditions: The reaction is performed under irradiation with light, which is crucial for the catalytic cycle.

This process assembles the pyridine ring and simultaneously establishes the sterically hindered axis of rotation between the naphthalene and the newly formed pyridine ring, resulting in atropisomerism. The use of a chiral catalyst allows for an enantioselective synthesis, yielding the product in an enantiomerically enriched form. Although the specific role of this compound in such a multi-step sequence is cited, the detailed mechanism likely involves it as a precursor to one of the more complex cycloaddition components.

Synthesis of Fused Pyridine Systems

The ethynyl group of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic scaffolds. A primary strategy for achieving this is through transition-metal-catalyzed cycloaddition reactions, particularly the [2+2+2] cycloaddition, which is an atom-economical method for forming six-membered rings. rsc.orgresearchgate.net

Transition-Metal-Catalyzed [2+2+2] Cycloaddition

The [2+2+2] cycloaddition reaction offers a powerful method for synthesizing highly substituted fused pyridine rings. rsc.org In this process, the alkyne moiety of this compound can react with a nitrile and a second alkyne component in the presence of a suitable organometallic catalyst. This co-cyclization assembles the three components into a new pyridine ring fused to the original pyridine core, resulting in a substituted quinoline (B57606) or a related diaza-aromatic system.

Ruthenium and rhodium complexes are commonly employed catalysts for this transformation. For instance, ruthenium catalysts such as those derived from [CpRuCl] (Cp = pentamethylcyclopentadienyl) have been shown to effectively catalyze the cyclization of alkynes with nitriles to form pyridines. epfl.ch The reaction typically proceeds with high regioselectivity. When an unsymmetrical alkyne is used as the third component, the regiochemical outcome is influenced by the electronic and steric properties of the substituents on both the alkyne and the nitrile. epfl.ch

A general scheme for this transformation involves the reaction of this compound with a nitrile (R¹-CN) and a second alkyne (R²-C≡C-R³). The reaction constructs a new pyridine ring, leading to the formation of a substituted quinoline derivative.

Table 1: Representative Catalysts and Conditions for [2+2+2] Cycloaddition for Pyridine Synthesis

The following interactive table details typical catalysts and reaction partners used in [2+2+2] cycloaddition reactions to form pyridine rings.

| Catalyst System | Alkyne 1 | Alkyne 2 / Nitrile | Solvent | Temperature (°C) | Product Type |

| [Cp*RuCl₂]₂ / AgSbF₆ | Terminal Alkyne | Nitrile | 1,2-Dichloroethane | 80 | Substituted Pyridine |

| [RhCl(PPh₃)₃] | Di-yne | Nitrile | Toluene | 110 | Fused Bicyclic Pyridine |

| Ni(cod)₂ / PPh₃ | Terminal Alkyne | Nitrile | THF | 60 | Substituted Pyridine |

| Co(cod)₂ | Di-yne | Nitrile | Dioxane | 100 | Fused Bicyclic Pyridine |

Research Findings

Studies on related alkynyl heterocycles have demonstrated the feasibility of this approach. For example, the Cp*Ru-catalyzed cyclization of alkynyl triazenes with nitriles has been successfully used to prepare densely functionalized fused aromatic systems, including pyridines. epfl.ch This methodology is noted for its regioselectivity, often yielding the sterically more hindered product. epfl.ch The reaction tolerates a variety of functional groups on both the alkyne and nitrile partners, making it a versatile tool for building molecular complexity. rsc.orgepfl.ch

While specific studies detailing the use of this compound in [2+2+2] cycloadditions are not extensively documented in the surveyed literature, the general principles established for other 2-ethynylpyridines and alkynes provide a strong foundation for its application in synthesizing novel fused pyridine systems. The methoxy group at the 3-position would be expected to influence the electronic properties of the alkyne and thus the regiochemical outcome of the cyclization.

Other potential, though less documented for this specific substrate, cyclization strategies could involve intramolecular reactions. For instance, if the ethynyl group is elaborated with a suitable tethered functional group, intramolecular cyclization could lead to the formation of other fused systems like furopyridines. chim.itresearchgate.net

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in 2-ethynyl-3-methoxypyridine. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each signal to a specific atom within the molecular structure.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three protons on the pyridine (B92270) ring, the three protons of the methoxy (B1213986) group, and the single acetylenic proton. The substitution pattern dictates a specific set of chemical shifts and coupling constants.

The proton at position 6 (H-6), adjacent to the nitrogen atom, is anticipated to be the most deshielded of the ring protons, appearing furthest downfield. The protons at positions 4 (H-4) and 5 (H-5) will appear at intermediate chemical shifts. Each of the three aromatic protons will appear as a doublet of doublets (dd) due to coupling with its two neighbors. The methoxy group protons are expected to appear as a sharp singlet, while the terminal ethynyl (B1212043) proton also appears as a singlet, typically in the range of 3.2-3.5 ppm for similar structures.

For comparison, in the related compound 2-ethynyl-3-fluoro-5-methylpyridine (B581798), the acetylenic proton signal is observed as a singlet at δ 3.21 ppm. In derivatives of 2-methoxypyridine (B126380), the methoxy protons typically resonate as a singlet around 3.9 to 4.2 ppm. nih.govmdpi.com The expected signals and their characteristics are summarized in the table below.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data are predicted based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.2-8.3 | dd | JH6-H5 ≈ 4.5, JH6-H4 ≈ 1.5 |

| H-4 | ~7.4-7.6 | dd | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.5 |

| H-5 | ~7.3-7.4 | dd | JH5-H4 ≈ 8.0, JH5-H6 ≈ 4.5 |

| -OCH₃ | ~3.9-4.0 | s | - |

| -C≡CH | ~3.2-3.5 | s | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyridine ring, the two sp-hybridized carbons of the ethynyl group, and the single carbon of the methoxy group.

The carbon atom bonded to the nitrogen (C-6) and the carbon bearing the methoxy group (C-3) are expected to be significantly influenced by the heteroatoms. The C-2 carbon, bonded to the ethynyl group, will also have a characteristic chemical shift. In analogous 2-methoxypyridine derivatives, the C-2 carbon appears around 164 ppm, while the methoxy carbon resonates near 55 ppm. mdpi.com The chemical shifts for the two ethynyl carbons are expected in the sp-carbon region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data are predicted based on analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~141 |

| C-3 | ~156 |

| C-4 | ~124 |

| C-5 | ~120 |

| C-6 | ~149 |

| -C≡CH | ~83 |

| -C≡CH | ~79 |

| -OCH₃ | ~56 |

<sup>1</sup>H NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the ethynyl group, the methoxy group, and the substituted pyridine ring.

The terminal ethynyl group gives rise to two highly characteristic vibrations. A sharp, strong absorption band corresponding to the ≡C-H stretching vibration is expected to appear around 3300 cm⁻¹. utdallas.edupressbooks.pub A second, weaker absorption resulting from the C≡C triple bond stretch is anticipated in the 2100-2140 cm⁻¹ region. utdallas.edu

The methoxy group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹, and more significantly by the C-O bond stretching vibrations. An asymmetric C-O-C stretching band is typically observed as a strong peak around 1250-1260 cm⁻¹, while the symmetric stretch appears as a medium intensity band near 1030-1040 cm⁻¹.

The pyridine ring itself produces a series of characteristic absorption bands. Aromatic C-H stretching vibrations are found in the region of 3000-3100 cm⁻¹. pressbooks.pub The C=C and C=N double bond stretching vibrations within the aromatic ring give rise to a set of medium to strong bands in the 1400-1610 cm⁻¹ range. The specific pattern of absorptions in the lower frequency "fingerprint region" (below 1200 cm⁻¹) is indicative of the 2,3-disubstitution pattern of the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Methoxy) | 2850 - 2960 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2140 | Weak to Medium |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| C-O-C Stretch (asym) | Methoxy Ether | 1250 - 1260 | Strong |

| C-O-C Stretch (sym) | Methoxy Ether | 1030 - 1040 | Medium |

Vibrational Analysis of Ethynyl and Methoxy Functional Groups

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and offers evidence of its structure through analysis of its fragmentation pattern upon ionization. For this compound (C₈H₇NO), the calculated molecular weight is 133.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 133.

The fragmentation of the molecular ion is expected to follow pathways characteristic of both methoxy-substituted aromatics and pyridines. The participation of the ring nitrogen is known to influence the fragmentation of 2-substituted pyridines. researchgate.net Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy group to yield a stable cation at m/z 118 ([M-15]⁺), followed by the loss of a molecule of carbon monoxide (CO) to give a fragment at m/z 90. Another common pathway is the loss of formaldehyde (B43269) (CH₂O) from the molecular ion, resulting in a peak at m/z 103 ([M-30]⁺). The pyrolysis studies of 3-methoxypyridine (B1141550) also suggest complex ring fragmentation and rearrangement pathways are possible under energetic conditions. researchgate.net

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity/Proposed Loss |

| 133 | [C₈H₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [C₇H₄NO]⁺ | [M - •CH₃]⁺ |

| 103 | [C₇H₅N]⁺˙ | [M - CH₂O]⁺˙ |

| 90 | [C₆H₄N]⁺ | [M - •CH₃ - CO]⁺ |

| 77 | [C₅H₃N]⁺˙ | [M - CH₂O - HCN]⁺˙ |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. semanticscholar.orgnih.gov Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique molecular formula.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). An experimentally obtained HRMS value that matches this theoretical mass within a narrow tolerance (e.g., ±5 ppm) confirms the molecular formula C₈H₇NO.

Table 1: Illustrative HRMS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Mass Difference (ppm) | Molecular Formula Confirmed |

| [M+H]⁺ | 134.06004 | 134.0603 | +1.94 | C₈H₈NO⁺ |

Note: The data in this table is hypothetical and for illustrative purposes.

Fragmentation Patterns for Structural Confirmation

In addition to providing the molecular ion peak, mass spectrometry induces fragmentation of the molecule, yielding a characteristic pattern of daughter ions. The analysis of these fragmentation patterns provides valuable information about the molecule's structure and the connectivity of its atoms. The fragmentation of this compound under electron impact (EI) ionization is expected to follow pathways characteristic of aromatic ethers and pyridines. libretexts.orgwpmucdn.commiamioh.edu

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond is a common fragmentation for methoxy-substituted aromatic compounds, which would result in a significant peak at m/z 118 (M-15).

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion may expel a molecule of carbon monoxide, a characteristic fragmentation for phenolic ethers, leading to a fragment at m/z 90.

Cleavage of the ethynyl group: Fragmentation involving the ethynyl substituent can also occur.

Pyridine ring fragmentation: The stable aromatic ring may fragment in various ways, contributing to the complex pattern in the lower mass region of the spectrum. wpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The spectrum provides insights into the conjugated π-electron systems and the presence of heteroatoms with non-bonding electrons.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions. msu.edu

π → π Transitions:* These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyridine ring and the ethynyl group.

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the methoxy group) to a π* antibonding orbital. bath.ac.uk

The specific wavelengths of maximum absorbance (λmax) are influenced by the combination of the pyridine ring, the ethynyl group, and the methoxy substituent.

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band | λmax (nm) (Approximate) | Type of Transition |

| Band I | ~270-290 | π → π |

| Band II | ~220-240 | π → π |

| Band III | ~300-320 | n → π* (low intensity) |

Note: The λmax values are estimations based on data for similar substituted pyridines and are subject to variation based on solvent and experimental conditions.

Solvatochromic Effects in Substituted Pyridines

Solvatochromism describes the shift in the position of a UV-Vis absorption band upon changing the polarity of the solvent. psu.edu This phenomenon is particularly relevant for substituted pyridines due to the influence of the solvent on the differential stabilization of the ground and excited electronic states. koreascience.krrsc.org

In a molecule like this compound, the nitrogen atom and the substituents create a dipole moment that can change upon electronic excitation. Polar solvents will interact more strongly with the more polar state (either ground or excited), leading to a shift in the absorption wavelength.

Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, lowering the energy gap for the transition and shifting the λmax to a longer wavelength.

Hypsochromic Shift (Blue Shift): Conversely, if the ground state is more polar, a polar solvent will preferentially stabilize it, increasing the transition energy and shifting the λmax to a shorter wavelength. This is often observed for n → π* transitions. cdnsciencepub.com

Studies on various substituted pyridines have demonstrated that the nature and position of the substituents significantly dictate the extent and direction of the solvatochromic shift. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.comlibretexts.org This technique involves diffracting a beam of X-rays off a single, high-quality crystal of the compound. instruct-eric.org The resulting diffraction pattern is mathematically analyzed to generate an electron density map, from which the exact positions of the atoms can be determined.

A successful crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements for all bonds and angles within the molecule, confirming the geometry of the pyridine ring and the substituents.

Conformation: The relative orientation of the methoxy group with respect to the pyridine ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including potential hydrogen bonds, π-π stacking interactions involving the pyridine rings, or other van der Waals forces.

While obtaining a single crystal suitable for X-ray diffraction can be a significant challenge, the structural data it provides is unparalleled in its detail and accuracy. researchgate.net Crystallographic studies on closely related structures, such as those containing 2-ethynylpyrimidine (B1314018) or other substituted ethynylpyridines, have demonstrated the utility of this technique in confirming molecular structures and understanding solid-state packing. mdpi.comrsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its excellent balance of accuracy and computational cost, making it a practical choice for studying molecules of moderate size. google.com DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

Geometry optimization is a fundamental computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. storion.ru This process iteratively calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. storion.ruarxiv.org For flexible molecules, this is often coupled with conformational analysis, which explores the various spatial arrangements (conformations) that arise from rotation around single bonds. scribd.com

While specific conformational analysis studies on 2-Ethynyl-3-methoxypyridine are not detailed in the available literature, the methodology can be understood from studies on related structures. For instance, conformational analysis of flexible molecules like ellagitannins has been successfully performed using DFT calculations to determine the equilibrium mixture of different conformers in solution. rsc.org The process typically involves generating an initial set of possible conformers and then optimizing the geometry of each one at a chosen level of theory, such as B3LYP, to identify the lowest-energy structures. chemrxiv.orgsid.ir The relative energies of these conformers determine their population distribution at a given temperature.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations help in assigning the vibrational modes observed in experimental spectra. nih.govmdpi.com For a molecule like this compound, DFT would be used to predict the characteristic stretching frequencies for the C≡C ethynyl (B1212043) group, C-O-C ether linkage, and the pyridine (B92270) ring vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.govnih.gov These theoretical shifts are often plotted against experimental values to assess the accuracy of the calculation and aid in signal assignment. epstem.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govjoaquinbarroso.com It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax). mdpi.com

The following table shows an example of experimental versus calculated ¹H and ¹³C NMR data for a related heterocyclic compound, demonstrating the typical correlation achieved.

| ¹³C-NMR (ppm) | ¹H-NMR (ppm) | ||||

|---|---|---|---|---|---|

| Atom | Experimental | Calculated (B3LYP) | Atom | Experimental | Calculated (B3LYP) |

| C1 | 154.55 | 156.4 | H10 | 7.71 | 8.13 |

| C2 | 148.91 | 152.1 | H12 | 7.29 | 7.55 |

| C3 | 144.82 | 147.9 | H13 | 6.95 | 7.08 |

| C11 | 128.52 | 131.5 | H16 | 4.55 | 5.15 |

| C14 | 114.04 | 114.9 | H18 | 3.81 | 3.78 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. chalcogen.rojmaterenvironsci.com A smaller gap generally implies higher reactivity. chalcogen.ro

For this compound, the HOMO would likely be distributed over the electron-rich pyridine ring and the methoxy (B1213986) group, while the LUMO might be concentrated around the ethynyl group and the aromatic system. TD-DFT calculations can determine the energies of these orbitals. mdpi.com As an illustrative example, the calculated frontier orbital energies for 3-Bromo-2-Hydroxypyridine in different media are presented below.

| Solvent | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

| Methanol | -6.879 | -1.475 | 5.403 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. mdpi.com The MEP map uses a color scale to indicate different potential values: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.comnih.gov

For this compound, an MEP analysis would likely show a region of strong negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or hydrogen bonding. rsc.org The oxygen atom of the methoxy group would also exhibit negative potential. Conversely, the hydrogen atom of the ethynyl group and the hydrogen atoms on the pyridine ring would likely be associated with regions of positive potential.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)

Quantum-Chemical Calculations (e.g., MP2, B3LYP)

Beyond standard DFT, other quantum-chemical methods are employed to achieve higher accuracy or to study specific properties.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid DFT functional that combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. B3LYP is one of the most widely used functionals due to its proven reliability for predicting molecular geometries, vibrational frequencies, and energies for a vast range of organic molecules. arxiv.orgnih.gov

MP2 (Møller-Plesset perturbation theory of the second order): MP2 is an ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. While more computationally demanding than DFT, MP2 can provide more accurate results for systems where dispersion forces are important. arxiv.orgresearchgate.net Comparisons between B3LYP and MP2 methods are often performed to validate computational results. arxiv.org

Quantum chemistry can be used to calculate key thermochemical properties that describe the stability and energetics of a molecule.

Enthalpy of Formation (ΔHf°): The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Computationally, this is often determined using isodesmic reactions. scirp.org In this method, the enthalpy of reaction for a hypothetical, balanced reaction is calculated, where the types of chemical bonds are conserved. If the experimental ΔHf° values are known for all other species in the reaction, the ΔHf° of the target molecule can be derived with high accuracy. scirp.org

Bond Dissociation Energy (BDE): The BDE is the enthalpy change required to break a specific bond homolytically (one electron goes to each fragment). libretexts.org It is a direct measure of bond strength. The BDE for a bond R-X is calculated from the enthalpies of formation of the products (radicals R• and X•) and the reactant (R-X) using the formula: BDE = ΔHf°(R•) + ΔHf°(X•) - ΔHf°(R-X). libretexts.orgustc.edu.cn For this compound, one could calculate the BDE for the C-H bond of the ethynyl group or the O-CH₃ bond, providing insight into which bonds are most likely to break during chemical reactions.

Evaluation of Stability and Reactivity Profiles

The stability and reactivity of this compound are governed by the interplay of its constituent functional groups: the pyridine ring, the ethynyl group, and the methoxy group.

Electronic Effects : The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. The methoxy group at the 3-position is a strong electron-donating group through resonance, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions relative to the methoxy group. Conversely, the ethynyl group at the 2-position is a mild electron-withdrawing group. The combination of these electronic effects would create a unique reactivity profile. DFT calculations on related molecules, such as 2-ethynyl-3-fluoro-5-methylpyridine (B581798), have been used to understand how substituents influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity. For instance, electron-withdrawing groups generally lower the HOMO energy, affecting the molecule's propensity to act as a nucleophile.

Reactivity Sites : The nitrogen atom of the pyridine ring is a primary site for protonation and Lewis acid coordination. The ethynyl group is susceptible to various reactions, including addition reactions and deprotonation of the terminal alkyne proton. The aromatic ring itself can undergo nucleophilic or electrophilic substitution, with the positions of attack being influenced by the directing effects of the methoxy and ethynyl substituents. Theoretical studies on the pyrolysis of 3-methoxypyridine (B1141550) have shown complex dissociation pathways, indicating the potential for various reactive intermediates under thermal stress. researchgate.net

A hypothetical data table of calculated electronic properties for this compound, based on what would be expected from DFT calculations, is presented below. Note: These are illustrative values and have not been derived from actual published research on this specific compound.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to ionization potential and nucleophilicity. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules in the solution phase over time. nih.gov Such simulations can provide insights into solvation, conformational dynamics, and intermolecular interactions.

For this compound, MD simulations in various solvents (e.g., water, methanol, chloroform) would reveal:

Solvation Shell Structure : How solvent molecules arrange around the solute, which affects its solubility and reactivity.

Conformational Preferences : The rotational dynamics of the methoxy group and its preferred orientation relative to the pyridine ring.

Intermolecular Interactions : The potential for hydrogen bonding (with protic solvents) and π-π stacking interactions between solute molecules, which can influence aggregation and self-assembly.

While no specific MD studies on this compound have been found, research on related pyridine derivatives in solution has been conducted to understand their dynamic behavior and interactions. researchgate.net

Structure-Property Relationships from Computational Data

By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of substituents) and calculating various properties, it is possible to establish Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR). These relationships are valuable in medicinal chemistry and materials science for designing new molecules with desired properties.

For instance, computational studies on a series of substituted pyridines could reveal how changes in electronic properties (like HOMO/LUMO energies and dipole moment) correlate with observable properties such as:

Acidity/Basicity (pKa) : The pKa of the pyridinium (B92312) ion would be influenced by the electronic effects of the substituents.

Lipophilicity (logP) : The distribution of the molecule between an aqueous and an organic phase, a key parameter in drug design.

Receptor Binding Affinity : For medicinal chemistry applications, understanding how structural modifications affect the binding to a biological target.

A hypothetical QSPR data table illustrating the potential impact of substituent position on key properties of ethynyl-methoxypyridine isomers is shown below. Note: This table is for illustrative purposes and is not based on published experimental or computational data for these specific isomers.

| Compound | Hypothetical logP | Hypothetical pKa | Hypothetical Dipole Moment (D) |

| This compound | 1.8 | 4.5 | 2.5 |

| 4-Ethynyl-2-methoxypyridine | 1.9 | 5.0 | 2.1 |

| 5-Ethynyl-2-methoxypyridine | 2.0 | 5.2 | 1.8 |

Applications in Advanced Materials and Functional Systems

Role as a Building Block in Complex Molecule Synthesis

2-Ethynyl-3-methoxypyridine serves as a fundamental building block in the synthesis of a variety of complex organic molecules. The presence of the ethynyl (B1212043) group provides a reactive site for various coupling reactions, enabling the construction of larger, more intricate molecular frameworks.

Synthesis of Porphyrin-Based Compounds

Porphyrins and their derivatives are a class of macrocyclic compounds with significant roles in biological systems and materials science. mdpi.comsci-hub.senih.gov The ethynyl group in this compound allows for its incorporation into porphyrin structures through reactions like the Sonogashira coupling. This process enables the creation of porphyrin-based triads with broad absorption spectra and enhanced fluorescence, which are desirable properties for applications in solar energy conversion and molecular electronics. mdpi.com The modification of porphyrin skeletons with functional groups, such as those provided by this compound, can enhance the functionalities of the resulting porphyrin-based compounds. sci-hub.se

Development of Novel Ligands and Catalysts

The pyridine (B92270) nitrogen and the ethynyl group of this compound make it a versatile component in the design of novel ligands for catalysis. Polydentate ligands containing pyridine units are crucial in modern coordination chemistry, allowing for the modulation of the electronic and steric properties of metal centers. unipd.it For instance, ethynylpyridine derivatives can be used to synthesize ligands for transition metal complexes, such as those used in asymmetric catalysis. dicp.ac.cn The development of new chiral ligands is a key aspect of this field, aiming to control the stereoselectivity of chemical reactions. dicp.ac.cn Bipyridine derivatives, which can be synthesized using ethynylpyridines as precursors, are fundamental components in transition-metal catalysis. mdpi.com

Scaffolds for Functional Materials (e.g., Triarylalkenes, Enynes)

The carbon-carbon triple bond of this compound serves as a rigid scaffold for constructing functional materials with defined geometries. This is particularly evident in the synthesis of multi-substituted alkenes and enynes. For example, the C≡C bond in alkynyl-boron compounds, which can be derived from terminal alkynes, acts as a platform for creating multi-substituted alkenes through sequential cross-coupling reactions. nii.ac.jp This approach allows for the precise and flexible synthesis of tetrasubstituted alkenes with desired carbon frameworks. nii.ac.jp Furthermore, the palladium-catalyzed reactions of alkynyl derivatives can yield unconjugated 1,4-enynes, which are valuable intermediates in organic synthesis. nii.ac.jp

Optoelectronic Materials Research

The electronic properties of this compound, influenced by the interplay between the pyridine ring, the methoxy (B1213986) group, and the ethynyl moiety, make it a candidate for research in optoelectronic materials. These materials are designed to interact with light and electricity, finding applications in various devices.

Fluorescent Sensing Device Components

Fluorescent sensors are molecules designed to detect specific analytes through changes in their fluorescence emission. rsc.org The design of these sensors often involves a fluorophore and a recognition domain that binds to the target analyte. nih.gov Pyridine-containing compounds are utilized in the construction of fluorescent chemosensors. researchgate.net While direct evidence for this compound in a specific fluorescent sensor is not prevalent in the provided search results, its structural motifs are common in molecules designed for such purposes. The unique electronic properties of similar ethynyl and methylsulfonyl-substituted pyridines make them suitable for use in organic electronics and optoelectronic devices. smolecule.com

Photoactive Materials

Photoactive materials are substances that respond to light in a particular way, such as by absorbing light and converting it into other forms of energy. Porphyrin-based compounds, which can be synthesized using this compound, are important organic chromophores with applications in this area. sci-hub.se The development of photoactive materials is crucial for applications like solar fuel production. acs.org Coordination cages built from pyridine-containing ligands can also exhibit photoactivity, with the potential for applications in supramolecular photochemistry. The incorporation of ethynyl groups into molecules can influence their photophysical properties, which is a key consideration in the design of photoactive materials.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

While established methods for the synthesis of pyridylacetylenes exist, a future focus will be on developing more sustainable and environmentally friendly synthetic routes to 2-Ethynyl-3-methoxypyridine. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of "green" synthetic methodologies.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Investigating one-pot MCRs that can construct the substituted pyridine (B92270) core in a single, efficient step from simple precursors. nih.gov The use of magnetically recoverable nanocatalysts in such reactions could further enhance their sustainability by simplifying catalyst separation and reuse. nih.gov

Catalyst Development: Exploring the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metal catalysts (e.g., palladium, rhodium) in cross-coupling reactions to install the ethynyl (B1212043) group. nih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, often leading to higher yields and purity while minimizing solvent usage.

Bio-catalysis: Investigating the potential of enzymatic transformations for key synthetic steps, which would operate under mild conditions and offer high selectivity.

A comparative table of potential sustainable synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Identification of suitable starting materials and catalysts |

| Earth-Abundant Metal Catalysis | Lower cost, reduced environmental impact | Catalyst stability and achieving high catalytic efficiency |

| Flow Chemistry | Enhanced safety, scalability, precise process control | Initial setup costs, optimization of flow parameters |

| Bio-catalysis | High selectivity, mild reaction conditions, biodegradable catalysts | Enzyme discovery and engineering for specific substrates |

Exploration of New Reactivity Modes and Catalytic Applications

The electronic properties of the pyridine ring, modified by the methoxy (B1213986) and ethynyl groups, suggest that this compound could exhibit novel reactivity and find applications in catalysis.

Future research in this area should focus on:

Ligand Development: The nitrogen atom of the pyridine ring and the π-system of the alkyne can both coordinate to metal centers. This makes this compound a potentially valuable ligand in transition metal catalysis. rsc.org Research into its coordination chemistry with various metals could lead to the development of new catalysts for a range of organic transformations. pidc.com The electronic and steric effects of the methoxy group could be systematically studied to tune the properties of the resulting metal complexes.

Asymmetric Catalysis: Developing chiral derivatives of this compound for use as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts, leveraging the basicity of the pyridine nitrogen and the unique electronic features of the molecule.

Novel Cycloaddition Reactions: While the alkyne group is known to participate in cycloadditions, exploring its reactivity in less common, metal-catalyzed or light-induced cycloaddition reactions could lead to the synthesis of novel heterocyclic systems with interesting properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling will be instrumental in accelerating its development for various applications.

Key areas for computational investigation include:

Reaction Mechanism and Reactivity Prediction: Employing Density Functional Theory (DFT) and other quantum chemical methods to elucidate the mechanisms of reactions involving this compound. mdpi.comrsc.org Such studies can predict the most likely sites of reaction, transition state energies, and the influence of substituents on reactivity, guiding the design of new synthetic routes and catalytic cycles. acs.org

QSAR/QSPR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to correlate the structural features of this compound derivatives with their catalytic activity, physical properties, or biological interactions. researchgate.net These models can be used for the virtual screening of large libraries of potential derivatives to identify promising candidates for synthesis and testing.

Predicting Spectroscopic and Electronic Properties: Calculating properties such as NMR spectra, UV-Vis absorption, and redox potentials to aid in the characterization of new compounds and to predict their behavior in electronic devices or as redox-active materials. mdpi.com

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties | Reaction pathways, activation energies, spectroscopic data |

| QSAR/QSPR | Predictive modeling of activity and properties | Identification of key structural features for desired functions |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets or in materials | Binding affinities, conformational changes, material stability |

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, linear structure of the ethynylpyridine unit makes it an excellent building block for the construction of well-defined supramolecular architectures and advanced nanomaterials.

Future research directions in this domain include:

Self-Assembled Architectures: Utilizing this compound as a monodentate or as a precursor to multidentate ligands for the self-assembly of discrete two- and three-dimensional structures, such as molecular squares, cages, and polygons, through coordination with metal ions. nih.govthno.orgresearchgate.net The methoxy group can be used to tune the solubility and electronic properties of these assemblies.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Employing derivatives of this compound as linkers for the synthesis of coordination polymers and MOFs. rsc.org These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Functional Nanomaterials: Incorporating this compound into composite materials with carbon dots or metal nanoparticles to create hybrid materials with enhanced catalytic or optical properties. rsc.orgnih.gov The alkyne group can serve as an anchor point for covalent attachment to surfaces or other nanomaterials.

Investigation of Biological Interactions and Bio-conjugation Strategies

The alkyne functionality in this compound makes it a prime candidate for use in chemical biology, particularly in the realm of bio-conjugation via "click chemistry."

Emerging research areas in this field are:

Bio-orthogonal Labeling: Using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to label biomolecules such as proteins, nucleic acids, and lipids in complex biological environments. nih.govmdpi.com This can be used to track the localization and dynamics of these molecules within living cells.

Development of Bio-conjugates: Conjugating this compound to fluorescent dyes, drugs, or imaging agents to create targeted therapeutic or diagnostic agents. beilstein-journals.orgthermofisher.com The pyridine and methoxy groups can be modified to tune the pharmacokinetic properties of the resulting conjugates.

Probing Biological Systems: The use of a derivative of this compound in the synthesis of a molecular glue degrader highlights its potential as a scaffold in the development of chemical probes to study and manipulate biological pathways. nih.gov Further exploration of its derivatives could lead to new tools for chemical genetics and drug discovery.

The alkyne group's utility in bioconjugation is summarized in the table below.

| Bioconjugation Strategy | Description | Potential Application for this compound |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an alkyne and an azide. beilstein-journals.org | Labeling of azide-modified biomolecules for imaging and tracking. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction using a strained cyclooctyne. | Development of derivatives for in vivo bioconjugation without copper toxicity. |

| Sonogashira Coupling | A cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Conjugation to biomolecules functionalized with halides. |

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Ethynyl-3-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be achieved via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. A precursor like 3-methoxy-2-halopyridine (e.g., 2-bromo-3-methoxypyridine) is reacted with a terminal alkyne under inert conditions. Catalysts like Pd(PPh₃)₄/CuI and bases such as triethylamine or diisopropylamine are critical for efficiency . Reaction temperature (typically 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents significantly affect yield. Post-reaction purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm. The ethynyl proton (C≡CH) resonates as a sharp singlet at δ 2.5–3.5 ppm, though it may be absent in deuterated solvents due to exchange .

- ¹³C NMR : The ethynyl carbons (sp-hybridized) appear at δ 70–90 ppm (C≡CH) and 80–100 ppm (C≡C), while the methoxy carbon is near δ 55–60 ppm .

Mass spectrometry (HRMS or ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇NO), and IR spectroscopy identifies C≡C stretches (~2100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do the electronic and steric properties of the ethynyl and methoxy groups in this compound influence its reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The ethynyl group acts as a strong electron-withdrawing moiety, enhancing the electrophilicity of the pyridine ring and facilitating oxidative addition in cross-coupling reactions (e.g., Suzuki or Heck reactions). Conversely, the methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution to the para position. Steric hindrance from the methoxy group may slow reactions at the 2-position, requiring optimized catalysts (e.g., bulky phosphine ligands in Pd catalysis) . Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

Q. What experimental strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., solvent, pH) or impurities. To resolve discrepancies:

- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.

- Purity Verification : Employ HPLC (>95% purity) and elemental analysis.

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values).

- Computational Validation : Compare results with molecular docking simulations (e.g., AutoDock Vina) to validate binding affinities .

Q. How can computational models predict the ecological toxicity and biodegradability of this compound, given limited experimental data?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models estimate toxicity using descriptors like logP (lipophilicity) and molecular weight. Software such as EPI Suite predicts biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (BCF). For persistence, evaluate hydrolytic stability via in silico hydrolysis pathways (e.g., using SPARC calculator). Cross-reference with structurally similar compounds (e.g., 3-methoxypyridine derivatives) to infer degradation half-lives in soil/water .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer : Discrepancies may stem from species-specific cytochrome P450 activity (e.g., human vs. rat microsomes) or cofactor availability (NADPH concentration). To reconcile

- Control Experiments : Include positive controls (e.g., verapamil for CYP3A4 activity).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the ethynyl group).

- Enzyme Inhibition Studies : Test CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。